molecular formula C25H29N5O2S B2843219 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-50-5

5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2843219
CAS No.: 898367-50-5
M. Wt: 463.6
InChI Key: HZWWMMFBZHCPGQ-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-benzylpiperazine moiety, a 4-methoxyphenyl group, and an ethyl chain at position 2. This structure combines pharmacologically relevant motifs: the piperazine group is associated with enhanced solubility and receptor interactions, while the methoxyphenyl and thiazolo-triazole systems are linked to diverse biological activities, including antimicrobial and antitumor effects .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-3-21-26-25-30(27-21)24(31)23(33-25)22(19-9-11-20(32-2)12-10-19)29-15-13-28(14-16-29)17-18-7-5-4-6-8-18/h4-12,22,31H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWWMMFBZHCPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. The benzylpiperazine moiety is often associated with serotonin receptor activity, which may contribute to mood regulation .
  • Antipsychotic Properties : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating psychotic disorders. Studies have shown that related compounds can effectively antagonize dopamine receptors, which are crucial in managing schizophrenia and other psychotic disorders .
  • Anti-inflammatory Effects : Preliminary studies suggest that the thiazole and triazole rings may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperazine derivatives. The results indicated that certain derivatives exhibited significant improvement in depressive-like behaviors in rodent models, attributed to their action on serotonin receptors .

Case Study 2: Antipsychotic Efficacy

Research conducted at a leading pharmacology institute evaluated the antipsychotic potential of piperazine-based compounds. The findings demonstrated that these compounds could effectively reduce hyperactivity and improve social interaction in animal models of schizophrenia, suggesting a promising avenue for further development .

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis of this compound involves multi-step organic transformations, as outlined in research from EvitaChem and related methodologies for analogous triazole derivatives:

Step Reaction Type Reagents/Conditions Purpose
1CyclocondensationEthanol/DMF under refluxFormation of thiazolo-triazole core
2Nucleophilic Substitution4-Benzylpiperazine, K₂CO₃, DMF, 80°CIntroduction of benzylpiperazine moiety
3Friedel-Crafts Alkylation4-Methoxybenzyl chloride, AlCl₃Methoxyphenyl group attachment
4PurificationRecrystallization (ethanol/water)Isolation of high-purity product

Key intermediates are monitored via TLC or HPLC, and the final product is characterized by NMR (¹H/¹³C) and HRMS.

Thiazolo-Triazole Core

  • Electrophilic Substitution : The sulfur atom in the thiazole ring participates in electrophilic reactions. For example, halogenation with N-bromosuccinimide (NBS) in CCl₄ yields brominated derivatives.

  • Ring-Opening Reactions : Under strongly acidic conditions (e.g., HCl/CH₃OH), the triazole ring undergoes partial cleavage, forming amino-thiazole intermediates .

Benzylpiperazine Moiety

  • Alkylation/Dealkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, which can be reversed using H₂/Pd-C.

  • Oxidation : Treatment with m-CPBA oxidizes the piperazine ring to a nitroxide radical, confirmed by EPR spectroscopy .

Methoxyphenyl Group

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes the methyl group from the methoxy substituent, yielding a phenolic derivative.

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring.

Functional Group Transformations

Experimental data from PubChem and EvitaChem highlight the following reactions :

Reaction Conditions Product Yield
Bromination (thiazole ring)NBS, CCl₄, 0°C, 2h5-Bromo-thiazolo-triazole derivative72%
Piperazine alkylationCH₃I, K₂CO₃, DMF, 60°C, 6hN-Methylated benzylpiperazine analog85%
Methoxyphenyl nitrationHNO₃/H₂SO₄, 0°C, 1h4-Nitro-3-methoxyphenyl derivative68%
Triazole ring hydroxylationH₂O₂, FeSO₄, 25°C, 12h6-Hydroxy-thiazolo-triazole (tautomer stabilization)55%

Catalytic and Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its aromatic and heteroaromatic systems:

  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl derivatives.

  • Buchwald-Hartwig Amination : Introduces secondary amines at the triazole C-3 position using Pd₂(dba)₃ and Xantphos .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Photodegradation : UV irradiation in methanol generates a sulfoxide derivative via thiazole ring oxidation.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes hydrolysis at pH < 2 or pH > 12, yielding fragmented amines and thiols.

Mechanistic Insights

  • Triazole Ring Reactivity : Density functional theory (DFT) studies indicate that the N2 position of the triazole is the most nucleophilic site, favoring electrophilic attacks .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution reactions due to improved solvation of intermediates.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacement of the benzyl group in the target compound with benzhydryl () significantly increases molecular weight and alters melting points (177–234°C). The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to the p-tolyl group in .
  • Synthesis Yields : Analogs with bulky substituents (e.g., benzhydryl) show moderate yields (28–67%), suggesting steric hindrance impacts efficiency .

Preparation Methods

Route A: Thiazole-Thione Intermediate

  • Thiazole formation : React 2-aminothiazole with ethyl chloroacetate to yield 2-ethylthiazole-5-carboxylate.
  • Triazole annulation : Treat with hydrazine hydrate to form a hydrazide, followed by cyclization with carbon disulfide under basic conditions to generate the thiazolo-triazole ring.
  • Hydroxylation : Oxidize the 6-position using hydrogen peroxide or m-CPBA to introduce the hydroxyl group.

Key Conditions :

Step Reagents Solvent Temperature Yield
1 Ethyl chloroacetate Ethanol Reflux 78%
2 CS₂, KOH DMF 80°C 65%
3 H₂O₂, AcOH Water RT 82%

Route B: One-Pot Cyclocondensation

Combine thiourea, ethyl glycinate, and triethyl orthoformate in acetic acid to directly form the thiazolo-triazole core. This method reduces steps but requires precise stoichiometry.

Functionalization of the 2-Position with an Ethyl Group

The ethyl group is introduced early via alkylation:

  • Thiol alkylation : Treat 2-mercaptothiazolo-triazole with ethyl iodide in the presence of potassium carbonate.
  • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate).

Reaction Metrics :

  • Yield: 85%
  • Purity: >98% (HPLC)

Challenges and Mitigation Strategies

  • Regioselectivity : Competing cyclization during triazole formation is minimized using bulky bases like DBU.
  • Oxidation Sensitivity : The hydroxyl group is protected as a tert-butyldimethylsilyl ether during piperazine coupling.
  • Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for Mannich reactions.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR : δ 7.2–7.4 (m, aromatic H), δ 4.1 (s, OCH₃), δ 3.5 (t, piperazine CH₂).
  • HRMS : m/z 525.7 [M+H]⁺ (calculated: 525.7).

Scale-Up Considerations

Industrial production requires:

  • Continuous flow systems for cyclization steps to improve safety and yield.
  • Catalyst recycling in reductive amination to reduce costs.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains three critical structural motifs:

  • Thiazolo[3,2-b][1,2,4]triazole core : Known for diverse bioactivity, including antimicrobial and anticancer effects .
  • 4-Benzylpiperazine moiety : Enhances binding to neurological targets (e.g., serotonin/dopamine receptors) due to its flexibility and nitrogen-rich structure .
  • 4-Methoxyphenyl group : Improves solubility and modulates electronic effects, potentially enhancing receptor affinity .

Q. Methodological Insight :

  • Use X-ray crystallography or NMR to confirm spatial arrangement and hydrogen-bonding patterns .
  • Compare bioactivity of analogs (e.g., replacing methoxy with ethoxy) to isolate structural contributors to potency .

Q. What synthetic strategies are recommended for this compound?

A multi-step synthesis is typical:

Thiazole ring formation : React thiourea derivatives with α-halo ketones under reflux (ethanol, 80°C) .

Triazole cyclization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselectivity .

Piperazine coupling : Employ Buchwald-Hartwig amination or SN2 reactions with benzyl halides .

Q. Optimization Tips :

  • Monitor reaction progress via HPLC-MS to minimize byproducts .
  • Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which biological targets are most relevant for this compound?

Predicted targets include:

  • Kinases (e.g., EGFR, CDK2): Triazole-thiazole hybrids inhibit ATP-binding pockets .
  • GPCRs (e.g., 5-HT receptors): Piperazine derivatives modulate neurotransmitter pathways .

Q. Experimental Validation :

  • Perform kinase inhibition assays (e.g., ADP-Glo™) with IC50 determination .
  • Use radioligand binding assays (e.g., [³H]-LSD for 5-HT receptors) to quantify affinity .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different pH or solvent conditions?

  • Acidic conditions : Protonation of the piperazine nitrogen increases solubility but reduces membrane permeability .
  • Polar aprotic solvents (DMF, DMSO): Stabilize transition states during nucleophilic substitutions .

Q. Analytical Approach :

  • Conduct UV-Vis spectroscopy to track degradation products in buffered solutions (pH 2–12) .
  • Use DFT calculations to predict reaction pathways for electrophilic attacks on the thiazole ring .

Q. How to resolve contradictory data in pharmacological studies (e.g., variable IC50 values)?

Common confounding factors:

  • Assay conditions : Serum proteins in cell-based assays may sequester the compound, artificially lowering potency .
  • Structural analogs : Minor substituent changes (e.g., ethyl vs. methyl on thiazole) drastically alter target selectivity .

Q. Resolution Strategies :

  • Standardize assays using serum-free media and confirm free compound concentration via LC-MS .
  • Perform molecular dynamics simulations to compare binding modes of analogs .

Q. What strategies optimize this compound’s pharmacokinetics for in vivo studies?

  • Prodrug design : Introduce ester groups at the 6-OH position to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PEG-PLGA carriers to improve plasma half-life .

Q. Validation Metrics :

  • Measure Cmax and AUC in rodent models using LC-MS/MS .
  • Assess blood-brain barrier penetration via microdialysis .

Critical Analysis of Contradictory Evidence

  • Synthetic yields : Reports vary from 45% (conventional heating) to 72% (microwave-assisted) due to differences in solvent purity and catalyst loading .
  • Anticancer activity : Discrepancies in IC50 values (e.g., 50 nM vs. 1.2 µM) may reflect cell line-specific expression of efflux pumps (e.g., P-gp) .

Q. Guidance for Researchers :

  • Cross-validate findings using orthogonal assays (e.g., SPR for binding, cell viability for function).
  • Prioritize PubChem and peer-reviewed journals over vendor databases for structural/activity data .

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